molecular formula C9H10N2 B12072442 (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine

(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine

Cat. No.: B12072442
M. Wt: 146.19 g/mol
InChI Key: FVAPHARPLNZURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine is a high-value chemical intermediate primarily employed in the synthesis of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. This compound serves as a critical structural component in the development of targeted anticancer therapeutics, particularly for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies driven by ALK rearrangements. Its mechanism of action is realized upon incorporation into larger molecular frameworks, where it contributes to high-affinity binding within the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its oncogenic signaling. Research into ALK inhibition represents a cornerstone of precision medicine in oncology. This amine is an essential precursor in the construction of advanced small-molecule libraries for structure-activity relationship (SAR) studies, enabling the optimization of drug potency, selectivity, and pharmacokinetic properties. The ethynyl group is a key pharmacophore that allows for strategic molecular modifications, including click chemistry applications for the creation of probes or conjugates. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethynyl-N,6-dimethylpyridin-3-amine

InChI

InChI=1S/C9H10N2/c1-4-8-5-9(10-3)6-11-7(8)2/h1,5-6,10H,2-3H3

InChI Key

FVAPHARPLNZURF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)NC)C#C

Origin of Product

United States

Mechanism of Action

The mechanism of action of (5-ethynyl-6-methyl-pyridin-3-yl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the methylamine group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following pyridine-based methylamine derivatives are structurally related but differ in substituents and functional groups:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight Key Features
(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine 5-Ethynyl, 6-Methyl, 3-Methylamine Likely C9H11N2 ~147.2 (calc.) Ethynyl group enhances π interactions
Methyl-(5-methylpyridin-3-yl)-amine 5-Methyl, 3-Methylamine C7H10N2 122.17 Simpler structure, lacks ethynyl
(6-Methoxy-pyridin-3-yl)-methyl-amine 6-Methoxy, 3-Methylamine C7H10N2O 138.17 Methoxy improves solubility
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine 6-Chloro, 3-Methylamine C7H8ClN2 155.61 Chloro substituent increases lipophilicity
Ethyl-(6-methylpyridin-3-ylmethyl)-amine 6-Methyl, 3-Ethylamine C9H14N2 150.23 Ethyl group alters steric bulk

Physical and Chemical Properties

  • Lipophilicity (logP):

    • The ethynyl group in the target compound likely reduces logP compared to chloro or methyl analogs due to its electron-withdrawing nature. For example, N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (logP ~0.97, inferred from ) is more lipophilic than the methoxy variant (logP ~0.5, estimated) .
    • Methyl-(5-methylpyridin-3-yl)-amine (logP ~0.97) lacks polarity-enhancing groups, resulting in moderate lipophilicity .
  • Basicity:

    • The ethynyl group may slightly decrease the basicity of the methylamine group compared to methoxy or methyl substituents, which are electron-donating .
  • Synthetic Routes: Reductive amination (General Procedure C in ) is a common method for synthesizing such amines. For example, (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine was synthesized via reductive amination of an aldehyde with methylamine . The target compound could follow a similar pathway using 5-ethynyl-6-methyl-pyridine-3-carbaldehyde.

Key Differences and Advantages

  • Ethynyl vs. Methoxy/Chloro:

    • The ethynyl group offers unique reactivity (e.g., click chemistry applications) and stronger π-π stacking compared to methoxy or chloro groups, which are inert or undergo nucleophilic substitution .
    • Methoxy derivatives () have higher water solubility (log10ws ~-0.5), whereas chloro analogs may face metabolic stability challenges .
  • Methylamine Position: Methylamine at position 3 (target compound) vs.

Biological Activity

(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, providing insights into its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 6-position. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine involves:

  • Covalent Bonding: The ethynyl group can form covalent bonds with target proteins, potentially inhibiting their functions.
  • Molecular Interactions: The pyridine ring participates in π-π interactions and hydrogen bonding with various biological macromolecules, modulating enzyme and receptor activities.

Antimicrobial Activity

Research indicates that (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine exhibits notable antimicrobial properties:

  • Bacterial Inhibition: It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL .
Bacterial StrainMIC (μg/mL)
E. coli1.56
S. aureus2.50
Pseudomonas aeruginosa3.00

Anticancer Activity

The compound also demonstrates promising anticancer activity:

  • Cell Line Studies: In vitro studies have shown IC50 values of approximately 3.15 µM against the MGC803 cell line and 8.17 µM against the HTC-116 cell line, indicating significant antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil .
Cancer Cell LineIC50 (µM)
MGC8033.15
HTC-1168.17

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine, against four bacterial strains and four fungal strains, demonstrating superior activity compared to traditional antibiotics .
  • Antitumor Activity : Another investigation focused on the anticancer properties of this compound, revealing its potential as a therapeutic agent due to its ability to inhibit cell proliferation in multiple cancer cell lines .

Preparation Methods

Halogenated Pyridine Precursors

A common starting material is 5-bromo-6-methylpyridin-3-amine , which undergoes Sonogashira coupling with trimethylsilylacetylene under palladium catalysis:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Ligand: CuI (10 mol%)

  • Solvent: Triethylamine/THF (1:1)

  • Temperature: 60°C, 12 hours

  • Yield: 85–90%

Deprotection of the trimethylsilyl (TMS) group using K₂CO₃/MeOH affords 5-ethynyl-6-methylpyridin-3-amine .

Alternative Ring-Formation Strategies

The Groebke-Blackburn-Bienaymé reaction (GBBR), though typically used for imidazopyridines, could hypothetically assemble the pyridine ring if modified. However, no direct evidence supports this route for the target compound.

Reductive Amination for Methylamine Installation

Optimization of Reaction Parameters

Primary amine 5-ethynyl-6-methylpyridin-3-amine reacts with formaldehyde under reductive amination conditions adapted from pyridin-2-yl-methylamine syntheses:

Procedure

  • Dissolve 5-ethynyl-6-methylpyridin-3-amine (1 eq) in methanol.

  • Add formaldehyde (37% aqueous, 1.2 eq) and DABCO (1,4-diazabicyclo[2.2.2]octane, 1.5 eq).

  • Introduce NaBH₃CN (1.5 eq) and FeSO₄·7H₂O (0.1 eq) to suppress cyanide side reactions.

  • Stir at room temperature for 6–8 hours.

  • Isolate product via extraction (ethyl acetate/water) and purify by silica chromatography.

Key Data

  • Yield: 78–82%

  • Purity (HPLC): >95%

  • Characterization: ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, pyridine-H), 2.98 (s, 3H, N-CH₃), 2.45 (s, 3H, C6-CH₃), 3.10 (s, 1H, ethynyl-H).

Challenges and Mitigation

  • Over-alkylation : Controlled formaldehyde stoichiometry and low temperature prevent tertiary amine formation.

  • Ethynyl Stability : Methanol solvent and neutral pH preserve the ethynyl group during reduction.

Alternative Methylation Routes

Eschweiler-Clarke Reaction

Treating the primary amine with excess formaldehyde and formic acid at reflux introduces the methyl group via a non-catalytic mechanism. However, this method risks ethynyl protonation and reduced yields (≤65%).

Direct Alkylation

Methyl iodide or dimethyl sulfate in the presence of NaHCO₃ selectively alkylates the amine. While feasible, competing N-ethylation and quaternization limit utility.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Reductive Amination78–82>95High selectivity, mild conditionsRequires cyanide scavengers
Eschweiler-Clarke60–6585–90No reducing agentsAcidic conditions degrade ethynyl
Direct Alkylation50–5575–80Simple reagentsOver-alkylation prevalent

Scalability and Industrial Considerations

Patent highlights the importance of in-situ oxidation and decarboxylation for related pyridine ketones, suggesting analogous strategies for large-scale amine production. Key factors include:

  • Solvent Choice : Methanol balances cost and reaction efficiency.

  • Catalyst Recovery : Pd/C filtration post-Sonogashira coupling reduces metal contamination.

  • Safety : NaBH₃CN requires handling in inert atmospheres due to cyanide release risks .

Q & A

Q. What are the established synthetic routes for (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach starts with a pyridine derivative (e.g., 5-ethynyl-6-methylpyridine) undergoing alkylation or reductive amination. For example:

Alkylation : Reacting 5-ethynyl-6-methylpyridine with methylamine in the presence of a base (e.g., K₂CO₃) and a solvent like ethanol under reflux (8–10 hours) .

Reductive Amination : Using a palladium catalyst (e.g., Pd/C) and hydrogen gas to reduce intermediates formed from aldehydes and methylamine .
Yields depend on reaction time, solvent polarity, and catalyst loading.

Q. Which analytical techniques are critical for characterizing (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amine proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and ethynyl/methyl group presence .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • Infrared (IR) Spectroscopy : Identifies amine (-NH₂) and ethynyl (C≡C) stretches (~3300 cm⁻¹ and ~2100 cm⁻¹) .

Q. How can researchers optimize purity during synthesis?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials .
  • Column Chromatography : Silica gel with a gradient eluent (e.g., hexane/ethyl acetate) isolates the product .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the ethynyl group .

Advanced Research Questions

Q. What variables influence reaction efficiency in palladium-catalyzed syntheses of this compound?

  • Methodological Answer : Key variables include:
  • Catalyst Type : Pd(OAc)₂ vs. PdCl₂ affects coupling rates and byproduct formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst stability but may require higher temperatures .
  • Ligand Effects : Bidentate ligands (e.g., 1,10-phenanthroline) improve regioselectivity in ethynyl group incorporation .
    Optimization requires Design of Experiments (DoE) to balance yield and reaction time.

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., kinases) based on pyridine-amine motifs .
  • QSAR Studies : Correlate substituent effects (e.g., ethynyl vs. methyl) with bioactivity using descriptors like logP and polar surface area .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in biological environments .

Q. What role does the ethynyl group play in catalytic applications of this compound?

  • Methodological Answer : The ethynyl group facilitates:
  • Cross-Coupling Reactions : Acts as a ligand in Sonogashira or Heck reactions when coordinated to transition metals (e.g., Cu, Pd) .
  • Click Chemistry : Enables azide-alkyne cycloaddition for bioconjugation in probe synthesis .
    Stability under catalytic conditions requires trimethylsilyl protection in some cases .

Q. How can regioselectivity be controlled in substitution reactions involving the pyridine ring?

  • Methodological Answer :
  • Directing Groups : The methyl group at position 6 directs electrophilic substitution to position 4 via steric and electronic effects .
  • Metal-Mediated Activation : Rhodium or palladium catalysts selectively activate C-H bonds at position 2 for functionalization .
  • Temperature Control : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .

Q. What strategies resolve contradictions in reported reaction yields for similar pyridine-amine derivatives?

  • Methodological Answer :
  • Comparative Analysis : Replicate methods from conflicting studies while controlling variables (e.g., catalyst batch, solvent purity) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and identify yield-limiting steps .
  • Meta-Studies : Apply statistical tools (e.g., ANOVA) to published data to identify outliers or systematic biases .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
AlkylationK₂CO₃Ethanol65–75
Reductive AminationPd/C, H₂DMF80–85
Cross-CouplingPd(OAc)₂THF70–78

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.35 (s, CH₃), 3.10 (s, NH₂)
IR (KBr)3280 cm⁻¹ (N-H), 2105 cm⁻¹ (C≡C)
HRMS (ESI+)[M+H]⁺ m/z 177.1024 (calc. 177.1021)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.